molecular formula C16H16FNO2 B14621311 4-Fluoro-4'-(4-nitrobutan-2-yl)-1,1'-biphenyl CAS No. 60035-08-7

4-Fluoro-4'-(4-nitrobutan-2-yl)-1,1'-biphenyl

Cat. No.: B14621311
CAS No.: 60035-08-7
M. Wt: 273.30 g/mol
InChI Key: GAXDUTSRNCLWGY-UHFFFAOYSA-N
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Description

4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a fluoro group and a nitrobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common approach is the nitration of 4-fluorobiphenyl followed by alkylation with 4-nitrobutane. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of 4-Fluoro-4’-(4-aminobutan-2-yl)-1,1’-biphenyl.

    Reduction: Formation of 4-Fluoro-4’-(4-hydroxybutan-2-yl)-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-(4-chlorobutan-2-yl)-1,1’-biphenyl
  • 4-Fluoro-4’-(4-bromobutan-2-yl)-1,1’-biphenyl
  • 4-Fluoro-4’-(4-methylbutan-2-yl)-1,1’-biphenyl

Uniqueness

4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is unique due to the presence of both a fluoro and a nitro group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

CAS No.

60035-08-7

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(4-nitrobutan-2-yl)benzene

InChI

InChI=1S/C16H16FNO2/c1-12(10-11-18(19)20)13-2-4-14(5-3-13)15-6-8-16(17)9-7-15/h2-9,12H,10-11H2,1H3

InChI Key

GAXDUTSRNCLWGY-UHFFFAOYSA-N

Canonical SMILES

CC(CC[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=C(C=C2)F

Origin of Product

United States

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